N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide
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Description
N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C25H20ClN3O3S and its molecular weight is 477.96. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact with enzymes like acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It’s worth noting that pyrazoline derivatives have been reported to exhibit a range of biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities are likely due to their interaction with various cellular targets and subsequent modulation of cellular processes.
Biochemical Pathways
It’s known that similar compounds, such as pyrazoline derivatives, can affect various cellular components negatively under conditions of oxidative stress . They can also affect the normal transmission of nerve pulses by reducing the activity of AchE .
Result of Action
Similar compounds, such as pyrazoline derivatives, have been reported to produce free radicals and reactive oxygen species (ros) through their routine metabolic pathways, which can increase dramatically under cellular damage .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O3S/c26-19-12-7-13-20(14-19)29-24(21-15-33(31,32)16-22(21)28-29)27-25(30)23(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-14,23H,15-16H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVFSZOAPKRNQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC(=CC=C3)Cl)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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